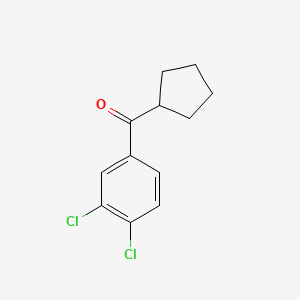

Cyclopentyl 3,4-dichlorophenyl ketone

描述

Cyclopentyl 3,4-dichlorophenyl ketone is an organic compound with the molecular formula C12H12Cl2O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a cyclopentyl ring and a 3,4-dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing Cyclopentyl 3,4-dichlorophenyl ketone involves the esterification reaction between cyclopentane and 3,4-dichlorobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to maximize yield and efficiency.

化学反应分析

Types of Reactions

Cyclopentyl 3,4-dichlorophenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where the chlorine atoms may be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

Cyclopentyl 3,4-dichlorophenyl ketone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of analogues for drugs targeting neurotransmitter systems, particularly those affecting dopamine and norepinephrine uptake.

Case Study: Bupropion Analogues

Research has demonstrated that analogues of bupropion containing the 3,4-dichlorophenyl group exhibit enhanced selectivity for dopamine over norepinephrine uptake inhibition. For instance, one analogue showed a seven-fold selectivity for dopamine uptake inhibition compared to norepinephrine . This highlights the compound's potential in developing more effective antidepressants and smoking cessation aids.

Organic Synthesis

Reactivity in Chemical Transformations

this compound is employed as a substrate in various organic reactions due to its versatile reactivity. It can participate in cycloaddition reactions, where it can react with alkenes and alkynes to form complex cyclic structures.

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Key Outcomes |

|---|---|---|

| [3 + 2] Cycloadditions | Reacts with alkenes/alkynes | Forms sp³-rich products |

| Catalytic Reactions | Utilizes SmI₂ as a catalyst | Enhanced yield of desired products |

| Biocatalysis | Employs enzymes for selective transformations | High yields of chiral intermediates |

Material Science

Development of Functional Materials

The compound's unique properties allow it to be used in the synthesis of functional materials. Its structural characteristics can be manipulated to create polymers or other materials with specific properties suitable for applications in coatings or electronics.

Biocatalysis

This compound has been explored in biocatalytic processes where natural enzymes facilitate chemical reactions. This approach can lead to high selectivity and efficiency in synthesizing complex molecules.

作用机制

The mechanism by which Cyclopentyl 3,4-dichlorophenyl ketone exerts its effects depends on the specific application. In chemical reactions, the carbonyl group plays a crucial role in facilitating nucleophilic addition or substitution reactions. The molecular targets and pathways involved can vary based on the context of its use in biological or chemical systems.

相似化合物的比较

Similar Compounds

- Cyclopentyl phenyl ketone

- Cyclopentyl 2,4-dichlorophenyl ketone

- Cyclopentyl 3,4-dibromophenyl ketone

Uniqueness

Cyclopentyl 3,4-dichlorophenyl ketone is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can affect its chemical properties and applications.

生物活性

Cyclopentyl 3,4-dichlorophenyl ketone (CPDCK) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with CPDCK, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

CPDCK is characterized by a cyclopentyl group attached to a 3,4-dichlorophenyl ketone moiety. This unique structure contributes to its distinct chemical and biological properties. The dichlorophenyl group enhances lipophilicity, which may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 257.11 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

CPDCK's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on neurotransmitter uptake, particularly dopamine (DA) and norepinephrine (NE). For instance, studies have shown that analogues of CPDCK can significantly inhibit DA uptake, suggesting potential applications in treating disorders related to dopaminergic signaling.

Key Findings:

- Inhibition Potency : In related studies, compounds structurally similar to CPDCK demonstrated IC values for DA uptake inhibition ranging from 31 nM to over 200 nM .

- Receptor Interaction : The dichlorophenyl moiety may enhance binding affinity to specific receptors, including nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions .

Biological Activity Studies

Several studies have evaluated the biological activity of CPDCK and its analogues. Below are notable findings from recent research:

- Neuropharmacological Effects :

- Enzyme Inhibition :

- Cellular Studies :

Case Study 1: Dopamine Uptake Inhibition

A study involving a series of 3,4-dichlorophenyl ketone derivatives reported that compounds similar to CPDCK exhibited superior inhibition of DA uptake compared to their mono-chlorinated counterparts. The most potent analogue showed an IC value of 31 nM for DA uptake inhibition, highlighting the significance of the dichlorophenyl substitution for enhancing biological activity .

Case Study 2: Antinociceptive Activity

Research conducted on the antinociceptive effects of CPDCK derivatives indicated that certain compounds could significantly reduce pain responses in the mouse tail-flick test. These findings suggest that modifications to the cyclopentyl and phenyl groups can lead to enhanced analgesic properties .

属性

IUPAC Name |

cyclopentyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEMEOICNHKBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640563 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-87-2 | |

| Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。